N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as EIDD-2801, is a small molecule drug that has gained attention in recent times due to its potential in treating viral infections. EIDD-2801 is a broad-spectrum antiviral agent that has shown efficacy against a variety of RNA viruses, including coronaviruses.
Mécanisme D'action
N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a prodrug that is metabolized to its active form, N~4~-hydroxycytidine triphosphate (NHC-TP), by cellular enzymes. NHC-TP is then incorporated into viral RNA during replication, leading to the introduction of errors in the viral genome. These errors make the virus less viable and reduce its ability to replicate, ultimately leading to the inhibition of viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good pharmacokinetic properties in animal models. It has good oral bioavailability and is rapidly metabolized to its active form, NHC-TP. This compound has been shown to be effective in reducing viral load and preventing lung damage in animal models infected with SARS-CoV-2.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is its broad-spectrum antiviral activity, which makes it a promising candidate for the treatment of viral infections. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a safe and effective drug. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels.
Orientations Futures
There are several future directions for the research and development of N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. One potential direction is the development of new formulations and delivery methods to improve its pharmacokinetic properties and increase its half-life. Another direction is the investigation of its efficacy against other viral infections, such as HIV and hepatitis C. Additionally, the combination of this compound with other antiviral agents may provide a synergistic effect and improve its efficacy against viral infections. Finally, the development of this compound analogs may lead to the discovery of more potent and selective antiviral agents.
Méthodes De Synthèse
N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is synthesized by a series of chemical reactions involving several intermediates. The synthesis method involves the reaction of 2-ethylphenyl isocyanate with isobutylamine to form the corresponding urea. This urea is then reacted with 4-methylbenzenesulfonyl chloride to yield the sulfonamide intermediate. Finally, the sulfonamide intermediate is reacted with glycine to form the desired compound, this compound.
Applications De Recherche Scientifique
N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been extensively studied for its antiviral properties, particularly against RNA viruses. Studies have shown that this compound can inhibit the replication of several RNA viruses, including coronaviruses, influenza viruses, and respiratory syncytial virus. In a recent study, this compound was found to be effective against SARS-CoV-2, the virus responsible for the COVID-19 pandemic. The study showed that this compound could reduce viral load and prevent lung damage in animal models infected with SARS-CoV-2.
Propriétés
IUPAC Name |
2-(2-ethyl-N-(4-methylphenyl)sulfonylanilino)-N-(2-methylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-5-18-8-6-7-9-20(18)23(15-21(24)22-14-16(2)3)27(25,26)19-12-10-17(4)11-13-19/h6-13,16H,5,14-15H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFMAMABMZUUQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NCC(C)C)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.